Anthranilic acid, N-p-nitrophenyl-

描述

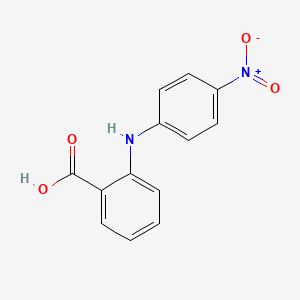

Anthranilic acid, N-p-nitrophenyl- is a useful research compound. Its molecular formula is C13H10N2O4 and its molecular weight is 258.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality Anthranilic acid, N-p-nitrophenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Anthranilic acid, N-p-nitrophenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Anthranilic acid, particularly in its N-p-nitrophenyl derivative form, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine.

Overview of Anthranilic Acid

Anthranilic acid, a naturally occurring compound, is an aromatic amine with the formula CHNO. It serves as a precursor in the biosynthesis of tryptophan and has been implicated in various biological processes. The N-p-nitrophenyl modification introduces a nitro group that enhances its biological activity.

1. Antimicrobial Properties

Research indicates that anthranilic acid derivatives exhibit significant antimicrobial activity. For instance, studies on sulfonamides derived from anthranilic acid demonstrated antifungal activity against Candida albicans, with inhibition rates between 25-50% at concentrations as low as 4 μg/mL . Additionally, anthranilic acid itself has shown antibacterial properties against various pathogens.

2. Anticancer Effects

Anthranilic acid derivatives have been investigated for their anticancer potential. A study reported that certain complexes derived from anthranilic acid exhibited cytotoxic effects against human cancer cell lines such as A549 (lung carcinoma), HepG-2 (liver cancer), and Jurkat (T-cell leukemia), with IC values ranging from 1.22 to 7.09 µM . These findings suggest that anthranilic acid derivatives may be promising candidates for cancer therapy.

3. Enzyme Inhibition

Anthranilic acid and its derivatives have been identified as non-competitive inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can be beneficial in managing conditions like diabetes by slowing down carbohydrate absorption .

The biological activities of anthranilic acid derivatives are attributed to several mechanisms:

- Inhibition of Enzymatic Activity: The structural modifications in N-p-nitrophenyl derivatives enhance their binding affinity to target enzymes, inhibiting their activity effectively.

- Induction of Apoptosis: Some studies have indicated that anthranilic acid derivatives can induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases.

- Antioxidant Activity: Certain derivatives exhibit antioxidative properties, scavenging free radicals and reducing oxidative stress within cells .

Case Study 1: Antifungal Activity

A series of 4-substituted benzenesulfonamides derived from anthranilic acid were tested for antifungal activity against C. albicans. The results highlighted that all compounds showed significant inhibition at low concentrations, suggesting a promising avenue for antifungal drug development .

Case Study 2: Anticancer Activity

In a comparative study of anthranilic acid complexes, one particular derivative demonstrated superior cytotoxicity against multiple cancer cell lines compared to standard chemotherapy agents. This highlights the potential for developing new treatments based on anthranilic acid derivatives .

Data Summary

| Activity | Concentration | Effect |

|---|---|---|

| Antifungal (C. albicans) | 4 μg/mL | 25-50% inhibition |

| Cytotoxicity (A549) | IC = 1.42 µM | Significant cell death |

| α-Glucosidase Inhibition | Various | Non-competitive inhibition |

科学研究应用

Biological Activities

Anthranilic acid derivatives, including N-p-nitrophenyl-, have been reported to possess various biological activities:

- Antibacterial and Antiviral Properties : Studies indicate that anthranilic acid derivatives can inhibit bacterial and viral growth, making them candidates for developing new antimicrobial agents .

- Anti-inflammatory Effects : Recent research has focused on synthesizing novel anthranilic acid hybrids that demonstrate significant anti-inflammatory properties. These compounds have been shown to inhibit albumin denaturation, a process linked to inflammation . The anti-inflammatory activity was confirmed through ex vivo immunohistochemical studies .

- Anticancer Potential : Some derivatives act as P-glycoprotein inhibitors, which may help in overcoming drug resistance in cancer therapies. This property positions them as promising agents in cancer treatment strategies .

Pharmaceutical Applications

Anthranilic acid serves as a precursor for several marketed drugs, highlighting its importance in the pharmaceutical industry:

- Diuretics : Furosemide, a well-known loop diuretic, is derived from anthranilic acid. It is widely used to treat edema associated with heart failure and renal impairment .

- Anticoagulants : Betrixaban, an anticoagulant used for the prevention of venous thromboembolism, is another derivative of anthranilic acid .

- Analgesics and Anti-inflammatory Drugs : Various fenamates (e.g., mefenamic acid) are derived from anthranilic acid and are utilized for their analgesic and anti-inflammatory properties .

Structure-Activity Relationship (SAR)

The structural modifications of anthranilic acid derivatives significantly influence their biological activities. Researchers have explored various functional groups attached to the anthranilic scaffold to enhance efficacy:

| Compound Type | Biological Activity | Example |

|---|---|---|

| Amides | Anti-inflammatory | N-phenyl anthranilic acid |

| Metal Complexes | α-glucosidase inhibition | Mixed ligand complexes |

| Esters | Perfume industry (jasmine mimic) | Ethyl anthranilate |

Synthesis of Novel Derivatives

Recent studies have synthesized several anthranilic acid hybrids with enhanced pharmacological profiles. For instance, compounds with phenyl or benzyl substitutions exhibited superior anti-inflammatory effects compared to their parent compounds .

Biological Evaluation

In vitro studies assessing the antimicrobial activity of these derivatives revealed promising results against various pathogens. The binding affinity of these compounds was evaluated using molecular docking simulations against human serum albumin, indicating their potential as drug candidates .

属性

IUPAC Name |

2-(4-nitroanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4/c16-13(17)11-3-1-2-4-12(11)14-9-5-7-10(8-6-9)15(18)19/h1-8,14H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZPQUGLIFJZPGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50222538 | |

| Record name | Anthranilic acid, N-p-nitrophenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50222538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7221-31-0 | |

| Record name | 2-(4-Nitroanilino)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7221-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthranilic acid, N-p-nitrophenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007221310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthranilic acid, N-p-nitrophenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50222538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。